molecular formula C9H18F3NO3S B6320822 1-Methyl-1-propylpyrrolidinium triflate;  99% CAS No. 1224852-54-3

1-Methyl-1-propylpyrrolidinium triflate; 99%

Cat. No.: B6320822
CAS No.: 1224852-54-3
M. Wt: 277.31 g/mol
InChI Key: HLZKCDBHBYYCMM-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium triflate is a type of ionic liquid . It is also known as 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate . The molecular formula is C9H18F3NO3S and the molecular weight is 277.31 . It has applications as a solvent .


Physical and Chemical Properties Analysis

1-Methyl-1-propylpyrrolidinium triflate has a melting point of 76 °C . More detailed physical and chemical properties such as densities, speeds of sound, dynamic viscosities, refractive indices, and molar isobaric heat capacities are reported for a related compound, 1-methyl-1-propylpyrrolidinium bis (trifluoromethylsulfonyl)imide .

Safety and Hazards

The safety data sheet for 1-Methyl-1-propylpyrrolidinium triflate indicates that it is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of contact with skin or eyes, immediate washing with plenty of water and liquid soap is advised .

Future Directions

1-Methyl-1-propylpyrrolidinium triflate and related compounds are being studied for their potential applications in various fields. For instance, hybrid gel polymer electrolytes incorporating an ionic liquid like 1-methyl-1-propylpyrrolidinium bis (trifluoromethanesulfonyl)imide are being explored for application in solid-state lithium secondary batteries due to their superior thermal properties compared to conventional electrolyte systems .

Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.CHF3O3S/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)8(5,6)7/h3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKCDBHBYYCMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049390
Record name 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224852-54-3
Record name 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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